REACTION_CXSMILES
|
[C:1]([NH:4][CH:5]([C:9]#[N:10])[C:6]([O-:8])=[O:7])(=O)[CH3:2].[C:11]1([CH3:17])C=CC=CC=1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:27])=CC=1.Cl>CO>[CH2:11]([O:8][C:6]([C:5]1[N:4]=[C:1]([CH3:2])[S:27][C:9]=1[NH2:10])=[O:7])[CH3:17]
|
Name
|
acetoamidocyanoacetate
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)[O-])C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1187 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
Stir the resulting yellow slurry at 70° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
cool to RT
|
Type
|
ADDITION
|
Details
|
Pour the top yellow solution away from the gummy material on the bottom of the flask into a separation funnel
|
Type
|
STIRRING
|
Details
|
stir the mixture
|
Type
|
WAIT
|
Details
|
After 15 min.
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
Gummy material maybe left in the flask
|
Type
|
CUSTOM
|
Details
|
Separate the aqueous and
|
Type
|
WASH
|
Details
|
wash the combine organic solution with 1N HCl (2×2.5L)
|
Type
|
CUSTOM
|
Details
|
Separate the organic layer
|
Type
|
EXTRACTION
|
Details
|
Add ethyl acetate (3×4L) and extract the product
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine the organic layer, dry over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Type
|
CUSTOM
|
Details
|
to give 552 g as a pale yellow solid
|
Type
|
CUSTOM
|
Details
|
evaporate to dryness
|
Type
|
STIRRING
|
Details
|
Add MTBE (2.5L) and 1N HCl (4 L) and stir the mixture
|
Type
|
WAIT
|
Details
|
After 15 min.
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
separate the organic layer
|
Type
|
EXTRACTION
|
Details
|
Extract the product with ethyl acetate (2×2L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine the organic layers and dry over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Type
|
CUSTOM
|
Details
|
to give 165 g as a pale yellow solid
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C=1N=C(SC1N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |